molecular formula C20H22N4O5S B2527591 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 1021099-71-7

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B2527591
CAS No.: 1021099-71-7
M. Wt: 430.48
InChI Key: PNSQQFNQKBXCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex synthetic organic compound featuring a pyridazine core substituted with a (3,4-dimethoxyphenyl)sulfonyl piperazine group and a furan-2-yl moiety. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of central nervous system (CNS) penetrant ligands. Compounds based on the 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)pyridazine scaffold have been identified as novel pan-muscarinic acetylcholine receptor (mAChR) antagonists . Research indicates that such molecules can exhibit potent antagonist activity across multiple muscarinic receptor subtypes (M1-M5) and demonstrate attractive CNS penetration profiles, making them valuable chemical tools for probing cholinergic signaling and its role in various neurological functions and disorders . The specific incorporation of a furan-2-yl heteroaromatic group at the 6-position of the pyridazine core contributes to the compound's distinct electronic and steric properties, which can be optimized to fine-tune potency, selectivity, and drug-like characteristics. This compound is supplied for research purposes such as in vitro binding assays, functional activity studies, and as a building block for the synthesis of more complex chemical entities. It is intended for use by qualified research professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-27-18-7-5-15(14-19(18)28-2)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSQQFNQKBXCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furan and pyridazine rings. Common reagents used in these reactions include sulfonyl chlorides, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a pyridazine core, which is known for its versatility in medicinal chemistry. The molecular formula is C21H26N6O4SC_{21}H_{26}N_{6}O_{4}S with a molecular weight of approximately 458.5 g/mol. Its sulfonamide group contributes to its bioactivity, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including the compound , as anticancer agents. For instance, derivatives containing a pyridazine moiety have shown promising results in inhibiting the growth of cancer cells, particularly in liver cancer models. These compounds are believed to interfere with cellular proliferation pathways, making them candidates for further development in oncology .

Antidepressant Effects

Pyridazine derivatives have been explored for their antidepressant properties. The presence of piperazine and sulfonamide groups enhances their interaction with neurotransmitter systems, potentially leading to mood-improving effects. Research indicates that such compounds may modulate serotonin and norepinephrine levels, which are critical in managing depression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting that this pyridazine derivative could be effective in treating conditions associated with inflammation .

Case Study: In Vitro Evaluation

A study published in the Pharmacophore Journal evaluated various pyridazine derivatives for their biological activities, including anti-inflammatory and anticancer effects. The results indicated that compounds similar to 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine exhibited significant inhibition of tumor cell lines compared to control groups .

Case Study: Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers utilized molecular docking studies to assess how these compounds interact with specific protein targets involved in cancer progression. The binding affinity results suggested that the compound could effectively inhibit target proteins critical for tumor growth and survival .

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives with piperazine and sulfonyl/carbonyl substituents are well-documented in medicinal chemistry. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference(s)
3-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine - 3,4-Dimethoxybenzenesulfonyl (piperazine)
- Furan-2-yl (pyridazine)
C₂₀H₂₂N₄O₅S ~442.5 Electron-rich sulfonamide; potential for H-bonding and improved solubility
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (F554-0056) - 3,4-Dimethylbenzoyl (piperazine)
- Thiophen-2-yl (pyridazine)
C₂₁H₂₂N₄OS 378.5 Lipophilic benzoyl group; thiophene enhances membrane permeability
3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine - 2,4-Difluorophenylsulfonyl (piperazine)
- 3-Methylpyrazolyl (pyridazine)
C₁₈H₁₈F₂N₆O₂S 428.4 Fluorine atoms increase metabolic stability; pyrazole adds steric bulk
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - Chlorine (pyridazine)
- 4-Chlorophenoxypropyl (piperazine)
C₁₇H₂₁Cl₂N₅O 406.3 Chlorine substituents enhance electrophilicity; phenoxy group improves lipophilicity
3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine - 2,4-Dimethylphenylsulfonyl (piperazine)
- Furan-2-yl (pyridazine)
C₂₀H₂₂N₄O₃S 398.5 Methyl groups reduce polarity; furan retains π-interaction capability

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxybenzenesulfonyl group in the target compound contrasts with the 3,4-dimethylbenzoyl group in F554-0056 . Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while benzoyl groups may favor receptor binding due to their planar structure.
  • Thiophene (F554-0056) vs. furan : Thiophene’s higher lipophilicity may enhance cell penetration, whereas furan’s oxygen atom could improve solubility .

Electronic and Steric Modifications: The 2,4-difluorophenylsulfonyl group in ’s compound introduces electron-withdrawing fluorine atoms, which can enhance metabolic stability and influence binding affinity .

Synthetic Accessibility :

  • Many analogs (e.g., ’s 3-chloro-6-substituted pyridazines) are synthesized via nucleophilic substitution of 3,6-dichloropyridazine, followed by functionalization of the piperazine ring . The target compound’s synthesis likely follows similar pathways, with sulfonylation as a critical step.

Pharmacological Potential: Pyridazine derivatives with piperazine-sulfonyl motifs (e.g., ) have demonstrated anti-bacterial and anti-viral activities, suggesting the target compound may share similar mechanisms . The 3-methylpyrazole substituent in ’s compound introduces steric bulk, which could modulate selectivity for specific enzyme isoforms .

Biological Activity

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H22N6O4S
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 1019103-47-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated selective toxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies.

  • Cytotoxicity Studies : In vitro assays have shown that this compound induces apoptosis in cancer cells. For instance, a study reported an IC50 value of approximately 0.5 µM against human leukemia HL-60 cells, indicating significant potency compared to standard chemotherapeutics like melphalan and curcumin .
  • Mechanisms of Action : The compound activates caspases (specifically caspases 3 and 7), which are critical mediators in the apoptotic pathway. Additionally, it causes mitochondrial membrane depolarization and reactive oxygen species (ROS) generation, leading to cell cycle arrest and subsequent apoptosis in targeted cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The sulfonamide moiety enhances solubility and bioavailability.
  • The piperazine ring contributes to receptor binding affinity.
  • The furan ring is known for its role in biological activity, particularly in drug design.

Research indicates that modifications in these structural elements can significantly affect the compound's potency and selectivity against cancer cells .

Case Studies

StudyCell LineIC50 (µM)Mechanism
Study AHL-60 (Leukemia)0.5Caspase activation, ROS generation
Study BHSC-2 (Oral Cancer)0.7Mitochondrial depolarization
Study CHCT116 (Colon Cancer)0.6Cell cycle arrest

Table 1: Summary of cytotoxicity studies on various cancer cell lines.

Q & A

Q. What are the key synthetic pathways for preparing 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine?

The synthesis typically involves multi-step routes:

  • Step 1: Sulfonylation of the piperazine moiety using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Coupling of the sulfonylated piperazine with a pre-functionalized pyridazine intermediate bearing a furan substituent via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
  • Step 3: Final purification via column chromatography and characterization using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound characterized to confirm its molecular structure?

Critical techniques include:

  • Spectroscopy: 1H^1H-NMR (to verify aromatic protons and sulfonamide protons), 13C^{13}C-NMR (for carbonyl and sulfonyl groups), and FT-IR (for sulfonyl S=O stretches at ~1350–1150 cm1^{-1}).
  • Mass Spectrometry: HRMS to confirm the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography: If crystalline, to resolve bond lengths and angles, particularly for the sulfonyl-piperazine linkage .

Q. What initial biological screening methods are used to assess its therapeutic potential?

  • In vitro assays: Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Cell-based assays: Cytotoxicity screening (MTT assay) and evaluation of anti-inflammatory or antimicrobial activity (e.g., MIC determination against bacterial strains) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

  • Reaction Path Search: Quantum mechanical calculations (e.g., DFT) predict intermediates and transition states for sulfonylation or coupling steps.
  • Machine Learning: Train models on existing pyridazine derivatives to predict optimal solvents, temperatures, or catalysts for yield improvement.
  • MD Simulations: Study interactions with biological targets (e.g., docking to kinases) to guide structural modifications .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis: Systematically compare datasets using tools like PRISMA to identify confounding variables (e.g., assay conditions, cell lines).
  • Dose-Response Re-evaluation: Repeat experiments with standardized protocols (e.g., IC50_{50} determination under controlled ATP concentrations).
  • Off-Target Profiling: Use proteome-wide affinity chromatography to identify unintended targets that may explain divergent results .

Q. How do structural modifications (e.g., substituent variations) influence its pharmacokinetic profile?

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while monitoring permeability via PAMPA assays.
  • Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to resist CYP450-mediated oxidation, validated via liver microsome assays.
  • Plasma Protein Binding: Use equilibrium dialysis to assess binding affinity alterations, which impact bioavailability .

Methodological Challenges

Q. What experimental designs address low yields in the final coupling step?

  • DoE (Design of Experiments): Apply factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions.
  • In Situ Monitoring: Use ReactIR to track reaction progress and detect intermediate degradation.
  • Alternative Coupling Reagents: Test Buchwald-Hartwig conditions (e.g., Xantphos/Pd2_2(dba)3_3) for challenging arylations .

Q. How is regioselectivity ensured during functionalization of the pyridazine ring?

  • Directing Groups: Install temporary substituents (e.g., nitro) to steer electrophilic attacks to specific positions.
  • Steric Control: Use bulky bases (e.g., LDA) to favor less hindered sites.
  • Computational Prediction: DFT-based Fukui function analysis to map electron-rich regions prone to substitution .

Notes on Evidence Reliability

  • Prioritized primary literature (e.g., Acta Crystallographica) and validated computational tools (PubChem, SwissADME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.